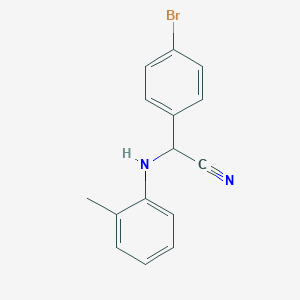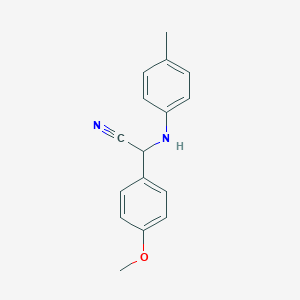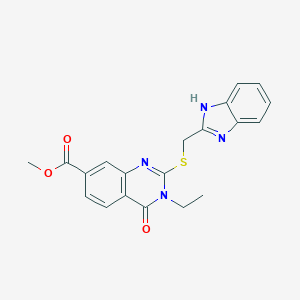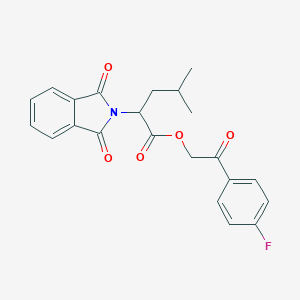![molecular formula C14H20N2O2 B215694 N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), is a synthetic nootropic drug. It was first developed in Russia in the 1990s and has gained popularity as a cognitive enhancer in recent years. The drug is known for its ability to improve memory, focus, and learning ability.
Mécanisme D'action
The mechanism of action of Noopept is not fully understood. However, it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in learning and memory. By modulating glutamate receptor activity, Noopept is thought to enhance synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons in the brain. It also increases the production of acetylcholine, a neurotransmitter that is important for learning and memory. In addition, Noopept has been shown to increase blood flow to the brain, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Noopept in lab experiments is its ability to improve memory and learning ability. This can be useful in studies that require animals to learn and remember specific tasks. However, one limitation of using Noopept is its potential to cause side effects. While the drug is generally considered safe, it can cause headaches, nausea, and other side effects in some individuals.
Orientations Futures
There are many potential future directions for research on Noopept. One area of interest is its potential to treat cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its potential to improve cognitive function in healthy individuals. Further research is needed to fully understand the mechanisms of action of Noopept and to determine its potential applications in medicine and cognitive enhancement.
Méthodes De Synthèse
The synthesis of Noopept involves the reaction of N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamideyl-L-prolylglycine with ethyl ester. The reaction takes place under controlled conditions, and the resulting product is purified through a series of steps to obtain the final product. The synthesis of Noopept is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, focus, and learning ability in both animal and human studies. The drug works by increasing the production of neurotrophic factors, which are essential for the growth and survival of neurons in the brain.
Propriétés
Nom du produit |
N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N-(3-acetamidophenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-14(3,4)13(18)16-12-8-6-7-11(9-12)15-10(2)17/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
WTNFUEJBIKVQOX-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C |
SMILES canonique |
CCC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Benzyloxy)phenyl]-1-(2-methylphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B215617.png)
![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215629.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)
![6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215632.png)

![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)
![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)
![2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-ethylquinazolin-4(3H)-one](/img/structure/B215645.png)
![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)
![Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215651.png)
